2-(4-aminopiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15N3O/c8-6-1-3-10(4-2-6)5-7(9)11/h6H,1-5,8H2,(H2,9,11) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound has a storage temperature of 4°C and should be protected from light .Scientific Research Applications
Biological Effects of Acetamide Derivatives
Research on acetamide and its derivatives, such as those mentioned by Kennedy (2001), focuses on understanding their biological effects, including toxicity and potential therapeutic applications. These compounds continue to have commercial and scientific importance due to their diverse biological activities, which vary qualitatively and quantitatively. The review by Kennedy highlights the need to update our knowledge on these chemicals considering their widespread usage and proposes examining individual chemicals for comprehensive insights into their biological responses (Kennedy, 2001).
NMDA Receptors and Glutamate Neurotransmission
The role of NMDA receptors in synaptic physiology and potential implications for human psychiatric and neurological diseases are discussed by Horak et al. (2014). This research highlights the significance of understanding molecular mechanisms associated with NMDA receptors, which could enhance our knowledge of normal synaptic physiology and the etiology of brain diseases. The study points out that abnormalities in NMDA receptor functioning are associated with various human diseases, emphasizing the importance of targeted research in this area (Horak, Petralia, Kaniaková, & Sans, 2014).
Synthesis and Pharmacological Activities of Piracetam Derivatives
Piracetam and its derivatives, explored for their nootropic and therapeutic potentials, are cyclic compounds improving learning, memory, and brain metabolism. The review by Dhama et al. (2021) underlines the significance of piracetam analogs in managing and treating various diseases, highlighting the importance of exploring synthetic methodologies and biological activities associated with these compounds. This research points towards the ongoing need for developing novel therapeutics based on cyclic compounds like piracetam (Dhama, Sucheta, Kumar, Verma, & Kumar, 2021).
Advanced Oxidation Processes for Drug Degradation
The review by Qutob et al. (2022) addresses the degradation of acetaminophen, a related compound, highlighting the efficacy of advanced oxidation processes (AOPs) in treating pollutants in water. This research emphasizes the generation of different by-products and their biotoxicity, demonstrating the environmental impact of pharmaceutical compounds and the importance of effective degradation pathways (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Safety and Hazards
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-(oxolan-2-ylmethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c13-10-3-5-15(6-4-10)9-12(16)14-8-11-2-1-7-17-11/h10-11H,1-9,13H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABOQHZWIYZBJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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